An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Heterocycle
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a derivative of hydantoin (imidazolidine-2,5-dione), represents a key structural motif in medicinal chemistry and drug discovery. The hydantoin scaffold is a privileged structure, appearing in a variety of biologically active compounds with applications including anticonvulsant, antiarrhythmic, and antidiabetic agents[1]. The incorporation of an ethyl acetate moiety at the N-1 position of the hydantoin ring introduces a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, offering insights into the underlying chemical principles and detailed experimental protocols.
Synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A Guided Approach to N-Alkylation
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is primarily achieved through the N-alkylation of hydantoin with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the hydantoin ring attacks the electrophilic carbon of the ethyl haloacetate.
Key Considerations in the Synthetic Strategy
The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo alkylation. The N-3 position is generally more acidic and therefore more readily deprotonated and alkylated under mild basic conditions[2]. To selectively obtain the N-1 substituted product, careful consideration of the reaction conditions is crucial. While a direct alkylation may lead to a mixture of N-1 and N-3 isomers, potentially requiring chromatographic separation, specific strategies can be employed to favor the desired N-1 substitution. These can include the use of specific base and solvent systems or a protection-deprotection strategy for the N-3 position[2].
For the purpose of this guide, we will focus on a direct alkylation approach, which is often a practical starting point in a research setting.
Experimental Protocol: N-Alkylation of Hydantoin
This protocol is based on established methods for the N-alkylation of related heterocyclic compounds[3][4].
Materials:
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Hydantoin (Imidazolidine-2,5-dione)
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Ethyl chloroacetate (or ethyl bromoacetate)
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Potassium carbonate (K₂CO₃), anhydrous
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) plates and chamber
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydantoin (1.0 eq) in anhydrous DMF.
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Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The suspension should be stirred vigorously.
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Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 - 1.2 eq) to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
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Work-up:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Causality Behind Experimental Choices:
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Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Base: Potassium carbonate is a mild base suitable for deprotonating the hydantoin nitrogen. Stronger bases like sodium hydride could also be used, potentially leading to different selectivity[4].
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Temperature: Heating the reaction mixture increases the reaction rate. The optimal temperature may need to be determined empirically.
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Purification: Column chromatography is essential to separate the desired N-1 alkylated product from the starting material, the N-3 alkylated isomer, and any di-alkylated byproducts.
Characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, which can serve as a preliminary reference[5].
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.17 g/mol |
| Exact Mass | 186.0641 Da |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 75.7 Ų |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate are:
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A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically in the range of δ 1.2-1.4 ppm.
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A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically in the range of δ 4.1-4.3 ppm.
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A singlet for the methylene protons of the acetate group (-CH₂-CO), typically in the range of δ 4.0-4.5 ppm.
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A singlet for the methylene protons of the hydantoin ring (-CH₂-), typically in the range of δ 3.5-4.0 ppm.
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A broad singlet for the N-H proton of the hydantoin ring, which may be exchangeable with D₂O.
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-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals are:
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A signal for the methyl carbon (-CH₃) of the ethyl group, typically in the range of δ 13-15 ppm.
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A signal for the methylene carbon (-CH₂-) of the ethyl group, typically in the range of δ 61-63 ppm.
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A signal for the methylene carbon of the acetate group (-CH₂-CO), typically in the range of δ 45-50 ppm.
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A signal for the methylene carbon of the hydantoin ring (-CH₂-), typically in the range of δ 40-45 ppm.
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Signals for the two carbonyl carbons (C=O) of the hydantoin ring and the ester carbonyl, typically in the range of δ 155-175 ppm.
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2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
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N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
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C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
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C=O stretch: Strong absorption bands for the two amide carbonyls and the ester carbonyl in the region of 1650-1750 cm⁻¹.
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C-N stretch: Bands in the region of 1000-1350 cm⁻¹.
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C-O stretch: Bands for the ester group in the region of 1000-1300 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 186 or 187, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Diagrams
Caption: Synthesis workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Caption: Characterization workflow for Ethyl (2,5-dioxoimidazolidin-1-yl)acetate.
Conclusion
This technical guide has outlined a robust framework for the synthesis and characterization of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate. By understanding the nuances of the N-alkylation of the hydantoin ring and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The methodologies and insights provided herein are intended to empower scientists in their pursuit of novel therapeutics and advanced materials.
References
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Ramli, Y., Akrad, R., Guerrab, W., Taoufik, J., Ansar, M., & Mague, J. T. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(2), x170098. [Link]
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PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]
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Kaur, N., & Kishore, D. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. ChemistrySelect, 6(16), 3845-3871. [Link]
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de Fátima, Â., Modolo, L. V., & de Resende, J. M. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2571–2581. [Link]
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MDPI. (2023). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]
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